(R)-BoroPhg(+)-Pinanediol-HCl chemical properties
(R)-BoroPhg(+)-Pinanediol-HCl chemical properties
Properties, Synthesis, and Applications in Peptidomimetic Drug Design
Executive Summary & Chemical Identity
(R)-BoroPhg(+)-Pinanediol-HCl is a high-value chiral intermediate used in the synthesis of peptide boronic acid inhibitors, a class of drugs potent against serine proteases and the 26S proteasome (e.g., Bortezomib).
Unlike standard amino acids, "BoroPhg" refers to the boronic acid analog of Phenylglycine (not Phenylalanine), where the carboxylic acid group is replaced by a boronic acid moiety. The (+)-pinanediol group acts as a thermodynamically stable chiral auxiliary, protecting the Lewis-acidic boron atom and directing stereochemistry during synthesis.
Chemical Architecture
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IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride
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CAS Number: 476334-31-3[1]
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Molecular Formula: C₁₇H₂₅BClNO₂
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Molecular Weight: 321.65 g/mol
Figure 1: Structural decomposition of (R)-BoroPhg(+)-Pinanediol-HCl illustrating the stable ester linkage and the reactive pharmacophore core.
Physicochemical Properties
The pinanediol ester confers significant stability compared to free boronic acids, which are prone to dehydration (forming boroxines) and oxidation.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF. Sparingly soluble in non-polar solvents (Hexane). |
| Hygroscopicity | Hygroscopic (due to HCl salt). Store under inert gas (Ar/N₂). |
| Melting Point | >200°C (Decomposes) |
| Chirality | (R) at α-carbon; derived from (+) -pinanediol (1S, 2S, 3R, 5S). |
| Stability | Highly stable to hydrolysis at neutral pH. Resistant to air oxidation compared to free boronic acids. |
Synthetic Methodology: Matteson Homologation
The synthesis of (R)-BoroPhg relies on the Matteson Asymmetric Homologation , a gold-standard method for creating chiral
Step-by-Step Mechanism
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Precursor Formation: Reaction of phenylboronic acid with (+)-pinanediol.
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Homologation: Insertion of
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Nucleophilic Displacement: The chloride is displaced by a nitrogen nucleophile (LiHMDS) with inversion of configuration, yielding the silylated amine.
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Salt Formation: Desilylation with anhydrous HCl yields the final stable salt.
Figure 2: The Matteson Asymmetric Homologation pathway for synthesizing (R)-BoroPhg. The pinanediol group is essential for directing the stereochemistry of the initial dichloromethyl insertion.
Deprotection Protocols (Critical)
A major challenge in using pinanediol esters is their high thermodynamic stability. Standard hydrolysis (water/base) often fails or requires conditions harsh enough to destroy the molecule.
Protocol: Transesterification with Phenylboronic Acid (Biphasic) This method relies on equilibrium exchange. Phenylboronic acid acts as a "scavenger" for the pinanediol group.
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Reagents:
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Target BoroPhg-Peptide-Pinanediol ester.[4]
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Phenylboronic acid (5–10 equivalents).
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Solvent system: Diethyl ether / Dilute aqueous HCl (pH 1–2).
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Procedure:
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Dissolve the ester in the biphasic mixture.
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Stir vigorously at room temperature for 12–24 hours.
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Mechanism: Phenylboronic acid forms a tighter complex with pinanediol in the organic phase, while the liberated free amino-boronic acid partitions into the aqueous phase.
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Isolation:
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Separate the layers. Wash the aqueous layer with ether to remove excess phenylboronic acid and pinanediol-phenylboronate.
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Lyophilize the aqueous layer to obtain the free boronic acid (or use directly in coupling).
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Alternative: Transesterification with Isobutylboronic acid is often used in industrial settings (e.g., Bortezomib manufacturing) as the byproduct is easier to remove via HPLC.
Applications in Drug Development
Proteasome Inhibition
(R)-BoroPhg serves as a "warhead" precursor. In the final drug molecule, the pinanediol is removed, exposing the empty
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Mechanism: The boron atom forms a reversible covalent tetrahedral complex with the oxygen atom of the catalytic Threonine residue (Thr1) in the proteasome's active site.[5]
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Significance: This blocks the ubiquitin-proteasome pathway, inducing apoptosis in cancer cells (e.g., Multiple Myeloma).
Serine Protease Inhibitors
The Phenylglycine side chain (Phenyl group) mimics the aromatic residues preferred by chymotrypsin-like proteases.
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Target Specificity: The rigid phenyl ring directly attached to the alpha-carbon provides a unique steric profile compared to Phenylalanine (benzyl group), often increasing potency against targets with restrictive S1 pockets.
References
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Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society. Link
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Adams, J., et al. (1998). Potent and Selective Inhibitors of the Proteasome: Dipeptidyl Boronic Acids.[5] Bioorganic & Medicinal Chemistry Letters. Link
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Coutts, S. J., et al. (1996). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. Link
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Snow, R. J., et al. (1994). Studies on the stability and metabolism of boronic acid protease inhibitors. Journal of the American Chemical Society. Link
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Millennium Pharmaceuticals. (2003). Velcade (Bortezomib) Prescribing Information.[6]Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (R)-BoroPro-(+)-Pinanediol-HCl 95% | CAS: 147208-69-3 | AChemBlock [achemblock.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [kuscholarworks.ku.edu]
